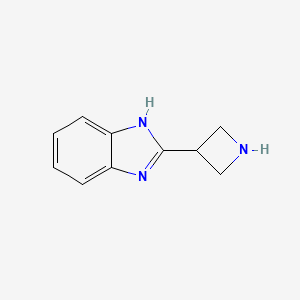

2-(azetidin-3-yl)-1H-benzimidazole

Beschreibung

Significance of Benzimidazole (B57391) Scaffolds in Bioactive Molecules

The benzimidazole nucleus is a cornerstone in the development of a vast array of therapeutic agents. rsc.orgeurekaselect.com Its structural resemblance to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. nih.govijsrst.com

The journey of benzimidazole in medicinal chemistry began with the investigation of its structural similarity to purines. ijarsct.co.in The first synthesis of a benzimidazole derivative was reported in 1872. researchgate.net However, its biological significance came to the forefront with the discovery of its presence in the structure of vitamin B12. nih.gov Early investigations in the 1940s speculated that benzimidazoles could act as purine (B94841) antagonists, a hypothesis that spurred decades of research. nih.gov The first benzimidazole-based anthelmintic, thiabendazole, was introduced in 1961, marking a significant milestone in its therapeutic application. ijarsct.co.in Over the years, the versatility of the benzimidazole scaffold has been demonstrated by its incorporation into a multitude of FDA-approved drugs for diverse indications, including anti-ulcer agents like omeprazole (B731) and lansoprazole, antihypertensives such as candesartan, and anticancer drugs like bendamustine. rsc.orgimpactfactor.org The continuous exploration of this scaffold has led to the development of numerous derivatives with activities spanning antimicrobial, antiviral, anti-inflammatory, and analgesic properties. nih.govresearchgate.net

Table 1: Evolution of Key Benzimidazole-Containing Drugs

| Drug Name | Year of Introduction/Key Discovery | Therapeutic Class |

|---|---|---|

| Thiabendazole | 1961 | Anthelmintic |

| Mebendazole (B1676124) | 1971 | Anthelmintic |

| Omeprazole | 1988 | Proton Pump Inhibitor |

| Albendazole | 1982 | Anthelmintic |

| Lansoprazole | 1992 | Proton Pump Inhibitor |

| Candesartan | 1997 | Antihypertensive |

| Bendamustine | 2008 | Anticancer |

The azetidine (B1206935) ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug design due to its unique structural properties. enamine.netnih.gov It imparts a degree of conformational rigidity to molecules, which can be advantageous for several reasons. By limiting the conformational flexibility of a molecule, the entropic penalty of binding to a biological target can be reduced, potentially leading to higher binding affinity. enamine.net This rigidity also provides a well-defined spatial arrangement of substituents, which is beneficial for structure-activity relationship (SAR) studies and in silico screening. enamine.net

Furthermore, the azetidine moiety can serve as a bioisosteric replacement for other functional groups, influencing a molecule's physicochemical properties such as lipophilicity and metabolic stability. enamine.net Despite initial concerns about their stability due to ring strain, azetidines have demonstrated sufficient stability for pharmaceutical applications. nih.govresearchgate.net The incorporation of the azetidine ring has led to the development of successful drugs, including the antihypertensive agent azelnidipine (B1666253) and the MEK inhibitor cobimetinib. enamine.netpharmablock.com

Table 2: Notable Drugs Containing the Azetidine Moiety

| Drug Name | Therapeutic Use | Key Feature of Azetidine |

|---|---|---|

| Azelnidipine | Antihypertensive | Contributes to conformational restriction |

| Cobimetinib | Anticancer (MEK inhibitor) | Provides a rigid scaffold for substituent orientation |

| Tofacitinib | JAK inhibitor (Rheumatoid Arthritis) | Part of the core structure influencing binding |

| Ximelagatran | Anticoagulant (withdrawn) | Example of early use in drug design |

Rationale for Research on 2-(Azetidin-3-yl)-1H-Benzimidazole

The rationale for investigating this compound is rooted in the principles of molecular hybridization and the desire to explore novel chemical space.

The strategy of combining two or more pharmacophoric units into a single molecule is a well-established approach in drug discovery. The expectation is that the resulting hybrid molecule may exhibit a synergistic effect, leading to enhanced biological activity, improved selectivity, or a novel pharmacological profile that is distinct from its individual components. nih.govimpactfactor.org The benzimidazole scaffold is known for its broad-spectrum bioactivity, and its fusion with other heterocyclic rings is a common strategy to develop new therapeutic agents. nih.govnih.gov The incorporation of the azetidine ring at the 2-position of the benzimidazole core is hypothesized to introduce favorable conformational constraints and additional interaction points with biological targets, potentially leading to novel and potent pharmacological effects.

While the SAR of various substituted benzimidazoles is extensively documented, the specific contributions of an azetidine substituent at the 2-position are less understood. nih.govnih.gov Research into this compound and its derivatives is crucial for elucidating the SAR of this particular hybrid scaffold. Understanding how modifications to both the azetidine and benzimidazole rings influence biological activity is essential for the rational design of new drug candidates. nih.gov Key questions to be addressed include the optimal substitution pattern on the azetidine nitrogen and the benzimidazole ring, as well as the impact of the stereochemistry of the azetidine ring on target engagement. The development of a comprehensive SAR for this class of compounds will be instrumental in guiding future drug discovery efforts. nih.govresearchgate.net

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(azetidin-3-yl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10(13-9)7-5-11-6-7/h1-4,7,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPRLXODFILGGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80680506 | |

| Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234710-00-9 | |

| Record name | 2-(Azetidin-3-yl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80680506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Azetidin 3 Yl 1h Benzimidazole and Its Analogs

Building the Benzimidazole (B57391) Core: Synthetic Strategies

The formation of the benzimidazole scaffold is a cornerstone of this synthesis. Various methods have been developed to construct this bicyclic heteroaromatic system, with the condensation of ortho-phenylenediamines with carbonyl-containing precursors being a primary approach.

Condensation Reactions with o-Phenylenediamine (B120857) and Carboxylic Acid Precursors

A widely employed and direct method for synthesizing 2-substituted benzimidazoles involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. researchgate.netresearchgate.net This reaction typically requires acidic conditions and elevated temperatures to facilitate the cyclization and dehydration, leading to the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring. researchgate.netumich.edu For the synthesis of the title compound, this would involve the reaction of o-phenylenediamine with azetidine-3-carboxylic acid. nih.gov The reaction proceeds through the initial formation of an amide intermediate, which then undergoes an intramolecular cyclization to form the benzimidazole ring.

Numerous catalysts and reaction conditions have been explored to improve the efficiency and scope of this condensation. For instance, solid acid catalysts like alumina-methanesulfonic acid (AMA) under microwave irradiation have been shown to be effective. researchgate.net This method offers advantages such as faster reaction times and often results in good to excellent yields. researchgate.net Other acidic catalysts, including mineral acids, are also commonly used, although they can sometimes lead to harsher reaction conditions. researchgate.net

A modified procedure for the synthesis of 2-alkylbenzimidazoles, which is relevant to the azetidine (B1206935) substituent, has been developed using a sulfur reagent like sodium hydrogen sulfite (B76179) in N,N-dimethylacetamide (DMA). tandfonline.com This method has proven effective for aliphatic aldehydes and could be adapted for azetidine-containing precursors. tandfonline.com

Table 1: Examples of Catalysts and Conditions for Benzimidazole Synthesis

| Catalyst/Reagent | Precursors | Conditions | Yield | Reference |

| Alumina-Methanesulfonic Acid (AMA) | o-Phenylenediamine, Carboxylic Acids | Microwave Irradiation | Good to Excellent | researchgate.net |

| Sodium Hydrogen Sulfite | o-Phenylenediamine, Aliphatic Aldehyde | 100°C in DMA | Not specified | tandfonline.com |

| Silver Nitrate | o-Phenylenediamine, Ketones | Solvent-free | Not specified | researchgate.net |

| tert-Butyl Nitrite | o-Phenylenediamine, 4-Chlorobenzaldehyde | Tetrahydrofuran, 25°C | 80% | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list.

Strategies for 2-Substitution in the Benzimidazole Moiety

Introducing the azetidine group at the 2-position of the benzimidazole ring is a critical step. Beyond the direct condensation with a pre-functionalized carboxylic acid, other strategies for 2-substitution exist. One approach involves the reaction of o-phenylenediamine with a suitable aldehyde, which can then be further modified. rsc.org A dehydrogenative coupling of aromatic diamines and primary alcohols, catalyzed by a Co(II) complex, offers a direct route to 2-substituted benzimidazoles under mild conditions. rsc.org

Another versatile method involves the use of 2-methylsulfonyl benzimidazole as a precursor. This compound can react with various nucleophiles, including amines, under solvent-free conditions to introduce a range of substituents at the 2-position. scispace.com In principle, an azetidine-based nucleophile could be employed in this reaction.

Furthermore, the synthesis of 2-aminobenzimidazoles can be achieved through the reaction of o-phenylenediamine hydrochlorides with cyanamide, although this method sometimes results in low yields. longdom.org More complex 2-substituted benzimidazoles have been synthesized for various biological applications, showcasing the versatility of substitution at this position. nih.govnih.gov

Crafting the Azetidine Ring: Synthetic Approaches

The synthesis of the four-membered azetidine ring presents its own set of challenges due to ring strain. Several methods have been established for its construction, often involving cyclization reactions.

Cyclization of Schiff Bases for 2-Azetidinone Formation

A prominent method for the synthesis of the azetidine-2-one (β-lactam) ring, a precursor to the azetidine ring, is the Staudinger cycloaddition. This reaction involves the [2+2] cycloaddition of a ketene, often generated in situ from an acyl chloride, with an imine (Schiff base). mdpi.comresearchgate.net The reaction of chloroacetyl chloride with a Schiff base in the presence of a base like triethylamine (B128534) is a common way to produce 3-chloro-2-azetidinones. mdpi.comresearchgate.netresearchgate.net These 3-chloro substituted β-lactams are valuable intermediates that can be further modified. mdpi.com

The formation of the Schiff base itself is typically a straightforward condensation between an amine and an aldehyde or ketone. researchgate.netjetir.org The subsequent cyclization with chloroacetyl chloride provides a direct route to the core azetidinone structure. jetir.orgchemijournal.com

Table 2: General Scheme for 2-Azetidinone Synthesis via Staudinger Cycloaddition

| Reactant 1 (Imine) | Reactant 2 (Ketene Precursor) | Base | Solvent | Product |

| Schiff Base (from Aldehyde/Ketone + Amine) | Chloroacetyl Chloride | Triethylamine | Dioxane, DMF, etc. | 3-Chloro-2-azetidinone |

This table represents a generalized reaction scheme.

Incorporation of the Azetidine Ring via Chloroacetyl Chloride Derivatives

Chloroacetyl chloride is a key reagent in the synthesis of azetidinones. mdpi.comjmchemsci.com Its reaction with imines, as mentioned above, is a powerful tool for constructing the four-membered ring. researchgate.netresearchgate.netvulcanchem.com The resulting 3-chloro-2-azetidinone can then undergo further chemical transformations. For instance, the chlorine atom can be displaced by other nucleophiles to introduce diverse functionalities. rsc.org The carbonyl group of the azetidinone can be reduced to afford the corresponding azetidine.

The synthesis of azetidine derivatives often relies on this [2+2] cycloaddition methodology. vulcanchem.com The versatility of the Schiff base component allows for the introduction of a wide range of substituents on the resulting azetidine ring. researchgate.net

Multi-Step Synthetic Sequences for the Target Compound

The synthesis of 2-(azetidin-3-yl)-1H-benzimidazole necessitates a multi-step approach that combines the formation of both the benzimidazole and azetidine rings. beilstein-journals.orgnih.govyale.edubeilstein-journals.org A plausible synthetic route would involve the following general steps:

Synthesis of a protected azetidine-3-carboxylic acid or a related precursor. This is crucial to prevent unwanted side reactions during the subsequent benzimidazole formation.

Condensation of the protected azetidine precursor with o-phenylenediamine. This step would form the 2-substituted benzimidazole ring system.

Deprotection of the azetidine nitrogen. This final step would yield the target compound, this compound.

An alternative strategy could involve first synthesizing a 2-substituted benzimidazole with a handle for further functionalization. For example, a benzimidazole with a leaving group at the 2-position could be reacted with a pre-formed azetidine nucleophile.

Several research groups have reported multi-step syntheses of complex molecules containing both benzimidazole and azetidinone moieties, which are structurally related to the target compound. researchgate.netresearchgate.netjocpr.comsphinxsai.com These syntheses often involve the initial formation of a benzimidazole-containing Schiff base, which then undergoes cyclization with chloroacetyl chloride to form the azetidinone ring. researchgate.netresearchgate.net Subsequent reduction of the azetidinone carbonyl would lead to the desired azetidine ring.

General Synthetic Protocols and Optimized Reaction Conditions

The primary and most established method for synthesizing 2-substituted-1H-benzimidazoles involves the condensation and subsequent cyclization of an o-phenylenediamine with a carboxylic acid or its derivative. In the context of this compound, this would typically involve the reaction of o-phenylenediamine with a suitably protected azetidine-3-carboxylic acid.

The reaction is commonly carried out by heating the reactants, often in the presence of a strong acid catalyst such as 4N hydrochloric acid, which facilitates both the condensation and the ring-closing dehydration step. arabjchem.org Alternative protocols utilize different catalysts and reaction media to optimize yields and reaction times. For instance, erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)₃) has been employed as a highly efficient Lewis acid catalyst for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. mdpi.com This catalyst can selectively promote either mono- or di-condensation depending on the reaction conditions. beilstein-journals.org

Microwave-assisted synthesis has also emerged as a powerful tool, often leading to significantly shorter reaction times and improved yields compared to conventional heating. chemmethod.com For example, the condensation of o-phenylenediamine with aldehydes can be achieved in high yields using catalysts like Montmorillonite K10 clay under microwave irradiation. mdpi.com The choice of solvent is also critical, with options ranging from traditional organic solvents like ethanol (B145695) to greener alternatives such as water. rdd.edu.iqresearchgate.net In some cases, solvent-free conditions have been successfully employed, further enhancing the environmental friendliness of the synthesis. sphinxsai.com

The table below summarizes various optimized conditions reported for the synthesis of related 2-substituted benzimidazole structures, highlighting the diversity of applicable methodologies.

Table 1: Optimized Reaction Conditions for the Synthesis of 2-Substituted Benzimidazoles

| Reactants | Catalyst/Reagent | Solvent | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| o-Phenylenediamine, Benzaldehyde | Er(OTf)₃ (10 mol%) | Water | Conventional Heating (120 °C) | 15 min | 72% (for 1,2-disubstituted) | beilstein-journals.org |

| o-Phenylenediamine, Benzaldehyde | Montmorillonite K10 (20 wt%) | Solvent-free | Microwave (60 °C) | Not Specified | 81.2% (for 2-substituted) | mdpi.com |

| o-Phenylenediamine, Phenoxyacetic Acid | 4N HCl | Not Specified | Reflux | 3 h | Not Specified | arabjchem.org |

| 4-Methyl-o-phenylenediamine, 3-Nitrobenzaldehyde | Ammonium (B1175870) Chloride | Absolute Ethanol | Reflux | 12 h | 94% | rdd.edu.iq |

| o-Phenylenediamine, Aldehydes | Silica (B1680970) Sulfuric Acid | Water | Room Temp | ~2.2 h | 93% | researchgate.net |

Stereochemical Considerations in Azetidinone Ring Formation

The azetidine ring is a strained four-membered heterocycle. nih.gov When it is incorporated into a larger molecule, controlling the stereochemistry of its substituents is a significant synthetic challenge. The formation of the azetidinone (β-lactam) ring, a common precursor to functionalized azetidines, often dictates the stereochemical outcome of the final product.

One key strategy for achieving stereoselectivity is through the use of chiral starting materials. For example, chiral N-propargylsulfonamides, which can be prepared with high enantiomeric excess, have been used in gold-catalyzed oxidative cyclizations to produce chiral azetidin-3-ones. nih.gov This method involves an intramolecular N-H insertion into a reactive α-oxogold carbene intermediate. nih.gov

The stereochemistry of existing centers on the precursor molecule can be retained during ring formation and subsequent transformations. The reduction of N-substituted azetidin-2-ones to the corresponding azetidines using reagents like diborane (B8814927) or alanes generally proceeds with retention of the stereochemistry of the ring substituents. acs.org However, the choice of reducing agent is crucial, as some, like LiAlH₄, can sometimes lead to ring cleavage as a side reaction. acs.org

Furthermore, cycloaddition reactions, a common method for forming the β-lactam ring, are subject to stereochemical control. For instance, the reaction of an imine with an acid chloride can be highly stereoselective, often yielding only the trans isomer of the resulting 4-alkoxy β-lactam. globalresearchonline.net The mechanism of ring contraction from larger rings can also be stereoselective, though possibilities for epimerization must be considered. acs.org These examples underscore the importance of carefully selecting both the synthetic route and the reaction conditions to achieve the desired three-dimensional structure in the final azetidine-containing molecule.

Green Chemistry Principles in the Synthesis of Related Benzimidazole Structures

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles. chemmethod.comchemmethod.com The pharmaceutical industry, in particular, benefits from these principles through reduced costs, safer operations, and minimized environmental impact. sphinxsai.comresearchgate.net

Key green chemistry strategies applied to benzimidazole synthesis include:

Use of Greener Solvents: Conventional methods often rely on volatile and hazardous organic solvents. A significant green advancement is the replacement of these with environmentally benign alternatives. Water has been used as a solvent for the selective synthesis of 2-aryl-1-arylmethyl-1H-benzimidazoles. researchgate.net Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been employed as both the reaction medium and catalyst, leading to high yields and simple work-up procedures. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalysts is a cornerstone of green chemistry as they are used in small amounts and can be recycled, reducing waste. chemmethod.com Various catalysts, including metal complexes like K₄[Fe(CN)₆] and Lewis acids such as zinc triflate or erbium(III) trifluoromethanesulfonate, have been used to efficiently promote benzimidazole formation under mild conditions. mdpi.comchemmethod.com This avoids the need for stoichiometric reagents that are consumed in the reaction and contribute to waste streams. sphinxsai.com

Energy Efficiency: Microwave irradiation has been widely adopted as an energy-efficient heating method. chemmethod.comresearchgate.net It allows for rapid heating and often results in dramatically shorter reaction times and higher yields compared to conventional refluxing, which requires prolonged heating. chemmethod.com

Atom Economy and Waste Prevention: The ideal synthesis incorporates all materials from the starting reactants into the final product. chemmethod.com One-pot reactions, where multiple synthetic steps are carried out in the same flask without isolating intermediates, improve atom economy and prevent waste. Many modern benzimidazole syntheses are designed as one-pot procedures, condensing an o-phenylenediamine and an aldehyde directly to the final product in high yield. sphinxsai.com

By embracing these principles, chemists can develop synthetic routes to benzimidazole structures that are not only efficient and high-yielding but also sustainable and environmentally responsible. nih.gov

Advanced Spectroscopic and Analytical Characterization of 2 Azetidin 3 Yl 1h Benzimidazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H-NMR) for Structural Elucidation

¹H-NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the context of 2-(azetidin-3-yl)-1H-benzimidazole derivatives, the ¹H-NMR spectra exhibit characteristic signals for the protons of the benzimidazole (B57391) ring, the azetidine (B1206935) ring, and any substituents.

For instance, the aromatic protons of the benzimidazole core typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. ias.ac.inrsc.org The protons on the azetidine ring are observed in the aliphatic region, with their chemical shifts and coupling patterns being dependent on their specific substitution and stereochemistry. The NH proton of the benzimidazole ring often appears as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration. ias.ac.inrsc.org

Specific examples from the literature for related benzimidazole structures demonstrate these principles. For example, in the ¹H-NMR spectrum of 2-phenyl-1H-benzimidazole, the aromatic protons appear as multiplets between δ 7.20 and 7.58 ppm, with a broad singlet for the NH proton observed around δ 10.3 ppm in CDCl₃. ias.ac.in For derivatives with different substituents, these chemical shifts will vary accordingly, providing crucial data for structural confirmation.

Interactive Table: ¹H-NMR Data for Selected Benzimidazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicity | Reference |

|---|---|---|---|

| 2-Phenyl-1H-benzimidazole | CDCl₃ | 12.80 (s, 1H, NH), 7.56–7.50 (m, 4H, ArH), 7.21–7.15 (m, 5H, ArH) | ias.ac.in |

| 2-Methyl-1H-benzimidazole | CDCl₃ | 12.29 (brs, 1H, NH), 7.51 (s, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.12 (d, J = 8.3 Hz, 1H, ArH), 2.51 (s, 3H, CH₃) | ias.ac.in |

| 2-Ethyl-1H-benzimidazole | CDCl₃ | 9.97 (brs, 1H, NH), 7.58-7.56 (m, 2H, ArH), 7.23-7.16 (m, 2H, ArH), 2.99 (q, J = 7.6 Hz, 2H, CH₂), 1.47 (t, J = 7.6 Hz, 3H, CH₃) | ias.ac.in |

| 2-(4-Chlorophenyl)-1H-benzimidazole | DMSO-d₆ | 13.00 (s, 1H), 8.20 (dd, J₁ = 6.6 Hz, J₂ = 1.8 Hz, 2H), 7.65-7.63 (m, 4H), 7.23 (d, J = 3.0 Hz, 2H) | rsc.org |

| 2-(4-Methylphenyl)-1H-benzimidazole | DMSO-d₆ | 12.83 (s, 1H), 8.08 (d, J = 8.4 Hz, 2H), 7.58 (s, 2H), 7.37 (d, J = 7.8 Hz, 2H), 7.20 (dd, J₁=6.0 Hz, J₂ = 3.0 Hz, 2H), 2.39 (s, 3H) | rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) for Carbon Framework Confirmation

¹³C-NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicative of its electronic environment.

For this compound derivatives, the ¹³C-NMR spectrum will show signals for the aromatic carbons of the benzimidazole ring, the carbons of the azetidine ring, and any substituent carbons. The quaternary carbon at the 2-position of the benzimidazole ring typically resonates at a significantly downfield chemical shift, often in the range of δ 150-160 ppm. ias.ac.inrsc.org The aromatic carbons of the fused benzene (B151609) ring appear in the region of approximately δ 110-145 ppm. ias.ac.inrsc.org The aliphatic carbons of the azetidine ring will have signals at much higher field.

For instance, the ¹³C-NMR spectrum of 2-phenyl-1H-benzimidazole in CDCl₃ shows signals at δ 151.9, 144.5, 135.2, 130.6, 130.3, 129.5, 126.9, 123.1, 122.2, 119.5, and 111.7 ppm, corresponding to the different carbon atoms in the molecule. ias.ac.in Analysis of these shifts allows for the definitive confirmation of the carbon framework.

Interactive Table: ¹³C-NMR Data for Selected Benzimidazole Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|

| 2-Phenyl-1H-benzimidazole | CDCl₃ | 151.9, 144.5, 135.2, 130.6, 130.3, 129.5, 126.9, 123.1, 122.2, 119.5, 111.7 | ias.ac.in |

| 2-Methyl-1H-benzimidazole | CDCl₃ | 152.7, 140.1, 137.1, 126.1, 121.8, 115.4, 114.3, 15.1 | ias.ac.in |

| 2-Ethyl-1H-benzimidazole | CDCl₃ | 156.8, 138.7, 122.1, 114.6, 22.9, 12.4 | ias.ac.in |

| 2-(4-Chlorophenyl)-1H-benzimidazole | DMSO-d₆ | 150.63, 134.96, 129.53, 128.61, 123.20, 122.29, 119.44, 111.88 | rsc.org |

| 2-(4-Methylphenyl)-1H-benzimidazole | DMSO-d₆ | 151.84, 140.04, 129.98, 127.90, 126.87, 122.43, 21.44 | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. rsc.orgresearchgate.net

For this compound derivatives, the mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), depending on the ionization technique used. rsc.org The m/z value of this peak corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable clues about the structure of the molecule, as specific fragments are lost from the parent ion. Common fragmentation pathways for benzimidazole derivatives often involve the cleavage of substituents from the benzimidazole core. nih.gov

Interactive Table: Mass Spectrometry Data for Selected Benzimidazole Derivatives

| Compound | Ionization Method | Calculated Molecular Weight | Observed m/z | Reference |

|---|---|---|---|---|

| 2-Phenyl-1H-benzimidazole | HRMS | 194.0844 | 194.0846 | ias.ac.in |

| 2-Methyl-1H-benzimidazole | HRMS | 132.0687 | 132.0687 | ias.ac.in |

| 2-Ethyl-1H-benzimidazole | HRMS | 146.0844 | 146.0845 | ias.ac.in |

| 2-(4-Chlorophenyl)-1H-benzimidazole | HRMS (ESI) | 229.0527 ([M+H]⁺) | 229.0523 | rsc.org |

| 2-(4-Methylphenyl)-1H-benzimidazole | HRMS (ESI) | 209.1073 ([M+H]⁺) | 209.1072 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands at particular wavenumbers in the IR spectrum.

For this compound derivatives, the IR spectrum will display characteristic absorption bands for the N-H bond of the benzimidazole ring, C-H bonds (aromatic and aliphatic), C=N bond of the imidazole (B134444) ring, and C=C bonds of the aromatic ring. The N-H stretching vibration typically appears as a broad band in the region of 3200-3500 cm⁻¹. rsc.orgresearchgate.net Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. researchgate.net The C=N stretching vibration of the imidazole ring is typically found in the region of 1610-1630 cm⁻¹. rsc.org

Interactive Table: Infrared Spectroscopy Data for Selected Benzimidazole Derivatives

| Compound | Sample Preparation | Characteristic Absorption Bands (cm⁻¹) | Reference |

|---|---|---|---|

| 1H-Benzimidazole | Mineral Oil Mull | ~2900 (N-H), additional peaks characteristic of the structure | nist.gov |

| 2-(4-Chlorophenyl)-1H-benzimidazole | KBr | 3442 (N-H), 1623 (C=N) | rsc.org |

| 2-(4-Methylphenyl)-1H-benzimidazole | KBr | 3449 (N-H), 2965 (C-H, CH₃), 1623 (C=N) | rsc.org |

| 2-(4-Hydroxyphenyl)-1H-benzimidazole | KBr | 3308 (O-H, N-H), 1610 (C=N) | rsc.org |

| 2-(2-hydroxyphenyl)-1H-Benzimidazol | Not specified | 3402-3421 (O-H), 3236 (N-H) | orientjchem.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelengths of maximum absorption (λ_max) are characteristic of the electronic structure of the compound.

Benzimidazole and its derivatives are aromatic compounds and therefore exhibit characteristic UV absorptions. Typically, benzimidazoles show two or three absorption bands in the UV region, corresponding to π → π* transitions. For 1H-benzimidazole itself, absorption maxima are observed around 243 nm, 274 nm, and 279 nm. nist.govspectrabase.com The position and intensity of these bands can be influenced by the nature and position of substituents on the benzimidazole ring. For example, N-butyl-1H-benzimidazole exhibits absorption peaks at 248 nm and near 295 nm. semanticscholar.org

Interactive Table: UV-Vis Spectroscopy Data for Selected Benzimidazole Derivatives

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| 1H-Benzimidazole | Not specified | 243, 274, 279 | nist.gov |

| N-Butyl-1H-benzimidazole | Not specified | 248, ~295 | semanticscholar.org |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the correctness of the empirical and, subsequently, the molecular formula. This technique is often used in conjunction with high-resolution mass spectrometry to definitively establish the molecular formula of a new compound. preprints.orgmdpi.com

Interactive Table: Elemental Analysis Data for a Benzimidazole Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| N-Isobutyl-2-(2-undecyl-1H-benzimidazol-1-yl)acetamide | C₂₃H₃₇N₃O | C: 74.35, H: 10.04, N: 11.31 | C: 74.62, H: 9.99, N: 11.52 | preprints.org |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

The crystal structures of benzimidazole derivatives are often stabilized by a network of intermolecular interactions, including classical hydrogen bonds (e.g., N-H···O, O-H···N), weaker C-H···N or C-H···O interactions, and π-π stacking between the aromatic rings. researchgate.netresearchgate.net These interactions dictate the crystal packing and influence the material's bulk properties. For instance, in the structure of one copper(I) complex involving a 3-(1H-benzimidazol-2-yl)propanoic acid ligand, the Cu(I) ion is coordinated by two nitrogen atoms from the benzimidazole rings in a linear fashion. researchgate.net The crystal packing is further defined by O-H···O and N-H···O hydrogen bonds, which link the molecules into a two-dimensional network. researchgate.net

The precise structural parameters obtained from XRD are invaluable. In one analysis of a substituted benzimidazole, the benzimidazole unit was found to be nearly planar, with dihedral angles of 58.94(3)° and 51.43(3)° relative to two substituted phenyl rings. researchgate.net Such detailed conformational data can be correlated with spectroscopic findings and computational models. mdpi.comnih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C20H18CuN4O4 |

| Molecular Weight | 442.93 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 21.137 (5) |

| b (Å) | 6.4979 (14) |

| c (Å) | 16.235 (4) |

| β (°) | 121.949 (2) |

| Volume (ų) | 1892.0 (7) |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., Thin Layer Chromatography)

Chromatographic methods are indispensable tools in synthetic chemistry for monitoring the progress of reactions, assessing the purity of products, and for purification. ijcrt.org Thin Layer Chromatography (TLC) is a rapid and convenient technique widely used for the qualitative monitoring of reactions involving benzimidazole derivatives. ijcrt.orgnih.govyoutube.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the desired product under UV light or after staining. youtube.comnih.gov The choice of the mobile phase, typically a mixture of solvents, is critical for achieving good separation of components. nih.gov

For the purification of benzimidazole compounds, column chromatography is frequently employed, using silica (B1680970) gel as the stationary phase. nih.gov The solvent system for the column is often determined by preliminary TLC analysis. For instance, a mixture of ethyl acetate (B1210297) and n-hexane is a commonly reported mobile phase for the separation of substituted benzimidazoles. nih.gov

High-Performance Liquid Chromatography (HPLC) offers a more advanced and quantitative approach to purity assessment. nih.gov A specific and accurate HPLC method was developed for the simultaneous determination of several benzimidazole-based anthelmintic drugs. nih.gov This method utilized a C18 reversed-phase column with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate buffer, with detection performed using a UV detector. nih.gov The method demonstrated excellent linearity and is suitable for quantitative analysis, which is essential for final product quality control. nih.gov

| Technique | Stationary Phase | Mobile Phase (Eluent) | Application | Reference |

|---|---|---|---|---|

| TLC | Silica Gel | Ethyl acetate / n-hexane (3:5) | Reaction Monitoring | nih.gov |

| Column Chromatography | Silica Gel 60 | Ethyl acetate / n-hexane (1:1) | Purification | nih.gov |

| TLC | Silica Gel | Benzene / Ethanol (B145695) (4:1) | Reaction Monitoring | youtube.com |

| HPLC | C18 Reversed-Phase | Acetonitrile / Ammonium Acetate | Quantitative Determination | nih.gov |

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to evaluate the thermal stability and phase behavior of materials. For benzimidazole derivatives, these analyses provide critical information about their melting points, glass transition temperatures (Tg), and decomposition temperatures (Td). mdpi.com This is particularly important for applications where the material may be subjected to elevated temperatures.

Studies on polymers incorporating benzimidazole moieties have shown that the rigid, aromatic benzimidazole ring system significantly enhances thermal stability. mdpi.com The incorporation of benzimidazole units into polyimide chains elevates the 5% weight loss decomposition temperature (Td5%) and the char yield at high temperatures (e.g., 800 °C). mdpi.com This improvement is attributed to the inherent rigidity of the benzimidazole ring and the potential for strong intermolecular hydrogen bonding via the N-H group on the imidazole ring, which can hinder thermal dissociation. mdpi.com

For example, a series of polyimides containing increasing amounts of a bis-benzimidazole diamine showed a monotonic increase in the glass transition temperature (Tg) from 337 °C to as high as 448 °C. mdpi.com Similarly, the Td5% was improved, with one derivative reaching 554 °C. mdpi.com The thermal stability can also be influenced by the nature and position of substituents on the benzimidazole core. nih.gov Theoretical studies suggest that conjugation is a crucial factor for thermal stability, and certain substituents can either increase or decrease it. nih.gov

| Polymer ID | Benzimidazole Content (%) | Glass Transition Temp. (Tg, °C) | 5% Decomposition Temp. (Td5%, °C) |

|---|---|---|---|

| BR-0 | 0 | 337 | 538 |

| BR-10 | 10 | 359 | 542 |

| BR-30 | 30 | 403 | 550 |

| BR-50 | 50 | 448 | 554 |

Pharmacological and Biological Activity Profiling of 2 Azetidin 3 Yl 1h Benzimidazole and Its Derivatives

Antimicrobial Activity Studies

The benzimidazole (B57391) scaffold is a cornerstone in the development of new antimicrobial agents due to its versatile biological activity. semanticscholar.orgnih.gov The introduction of an azetidinone ring at the 2-position of the benzimidazole nucleus has been a strategy to enhance these properties.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

Derivatives of 2-azetidinone-benzimidazole have demonstrated a broad spectrum of antibacterial activity. Studies have shown that these compounds inhibit the growth of both Gram-positive and Gram-negative bacteria.

In one study, a series of 2-(1H-benzo[d]imidazol-2-yl)-N-(4-((3-chloro-2-oxo-4-(aryl)azetidin-1-yl)carbamoyl)phenyl)benzamide derivatives were synthesized and screened for their antibacterial activity. semanticscholar.orgicm.edu.pl The compounds exhibited moderate to good activity against various bacterial strains. icm.edu.pl For instance, they showed zones of inhibition ranging from 10-18 mm against Staphylococcus aureus (a Gram-positive bacterium) and 10-18 mm against Escherichia coli (a Gram-negative bacterium). semanticscholar.orgicm.edu.pl Specifically, derivatives with a 2-chlorophenyl or a 2-hydroxyphenyl substitution on the azetidinone ring were found to be moderately active compared to the standard drug ampicillin. semanticscholar.orgicm.edu.pl

Another study investigating chloro/p-chloro phenoxy substituted azetidinones linked to a benzimidazole moiety reported good to excellent activity against a panel of bacteria including Escherichia coli, Alcaligenes faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. jocpr.com Similarly, other research has confirmed the potential of various substituted benzimidazole derivatives against both Gram-positive strains like Staphylococcus aureus and Streptococcus pyogenes, and Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net

Interactive Table: Antibacterial Activity of 2-Azetidinone Benzimidazole Derivatives semanticscholar.orgicm.edu.pl

| Compound Derivative (Substitution on Azetidinone Ring) | Staphylococcus aureus (Zone of Inhibition in mm) | Bacillus megaterium (Zone of Inhibition in mm) | Escherichia coli (Zone of Inhibition in mm) | Pseudomonas fluorescens (Zone of Inhibition in mm) |

| Phenyl | 15 | 14 | 14 | 12 |

| 4-Methoxy phenyl | 14 | 13 | 13 | 11 |

| 2-Chloro phenyl | 18 | 17 | 18 | 14 |

| 4-Chloro phenyl | 16 | 15 | 15 | 13 |

| 2-Hydroxy phenyl | 17 | 16 | 16 | 13 |

| 4-Hydroxy phenyl | 16 | 15 | 14 | 12 |

| 3-Nitro phenyl | 12 | 11 | 12 | 10 |

| 4-Nitro phenyl | 13 | 12 | 13 | 11 |

| Ampicillin (Standard) | 20 | 19 | 21 | 16 |

| Norfloxacin (Standard) | 25 | 24 | 26 | 22 |

| Chloramphenicol (Standard) | 28 | 27 | 29 | 25 |

Antifungal Potential Against Pathogenic Fungi

The antifungal properties of benzimidazole derivatives are well-documented, and the incorporation of an azetidinone ring has been explored to develop novel antifungal agents. semanticscholar.orgnih.gov Research on 2-azetidinone benzimidazole derivatives has shown moderate activity against fungal pathogens when compared to standard antifungal drugs like griseofulvin. semanticscholar.orgicm.edu.pl

One study evaluated a series of these compounds against fungal strains such as Chaetomium globosum and Curvularia lunata, demonstrating their potential as antifungal agents. jocpr.com Other related benzimidazole derivatives, such as those hybridized with a 1,3,4-oxadiazole (B1194373) ring, have exhibited potent antifungal activities against various Candida species. nih.govnih.gov For example, certain derivatives showed comparable or even superior activity to the reference drugs amphotericin B and ketoconazole. nih.gov The antifungal efficacy is often influenced by the nature and position of substituents on the benzimidazole and the attached heterocyclic rings. nih.gov

Interactive Table: Antifungal Activity of 2-Azetidinone Benzimidazole Derivatives semanticscholar.orgicm.edu.pl

| Compound Derivative (Substitution on Azetidinone Ring) | Aspergillus niger (Zone of Inhibition in mm) | Candida albicans (Zone of Inhibition in mm) |

| Phenyl | 12 | 13 |

| 4-Methoxy phenyl | 11 | 12 |

| 2-Chloro phenyl | 15 | 16 |

| 4-Chloro phenyl | 14 | 14 |

| 2-Hydroxy phenyl | 14 | 15 |

| 4-Hydroxy phenyl | 13 | 14 |

| 3-Nitro phenyl | 10 | 11 |

| 4-Nitro phenyl | 11 | 12 |

| Griseofulvin (Standard) | 22 | 24 |

Evaluation of Minimum Inhibitory Concentrations (MIC)

For instance, some novel benzimidazole derivatives have shown excellent antifungal activity with MIC values as low as 0.031 μg/mL against Candida albicans. orientjchem.org In antibacterial screenings, certain 2-substituted benzimidazoles demonstrated potent activity against S. aureus with MIC values of 2 μg/mL, which is comparable to the standard drug norfloxacin. nih.gov Another study reported that some benzimidazole derivatives exhibited significant inhibition against E. coli and S. aureus at an MIC of 12.5 µg/mL. researchgate.net The MIC values are crucial for establishing the potential of these compounds for further development as therapeutic agents.

Antiviral Activity Investigations

The benzimidazole core is a key pharmacophore in the development of antiviral drugs, with derivatives showing activity against a wide range of viruses. nih.gov These include Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Respiratory Syncytial Virus (RSV). nih.govnih.govnih.gov

Inhibitory Effects Against Specific Viral Targets (e.g., HCV, Norovirus, RSV, HIV)

Benzimidazole derivatives have been identified as potent inhibitors of various viral enzymes and replication processes.

Hepatitis C Virus (HCV): Certain benzimidazole derivatives act as non-nucleoside inhibitors of the HCV RNA-dependent RNA polymerase (RdRP), an essential enzyme for viral replication. nih.gov These compounds have demonstrated the ability to interfere with HCV RNA replication in cell-based assays. nih.gov

Respiratory Syncytial Virus (RSV): A number of benzimidazole derivatives have been developed as RSV fusion inhibitors. nih.gov These compounds prevent the fusion of the viral envelope with the host cell membrane, a critical early step in the infection cycle. Some of these derivatives have shown potent antiviral activity in cell culture and have been effective in in vivo models of RSV infection. nih.gov

Human Immunodeficiency Virus (HIV): The benzimidazole scaffold has been utilized to design non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govuctm.edu These compounds bind to a non-catalytic site on the reverse transcriptase enzyme, leading to its inhibition and preventing the conversion of the viral RNA genome into DNA. Some 2-aryl-substituted benzimidazoles have shown strong antiviral activity against both wild-type and drug-resistant strains of HIV-1. nih.gov

Mechanisms of Viral Inhibition, including Cytotoxicity

The mechanisms by which benzimidazole derivatives inhibit viral replication are diverse. As mentioned, they can act as allosteric inhibitors of viral polymerases like in HCV, or as fusion inhibitors in the case of RSV. nih.govnih.gov For HIV, they function as NNRTIs, disrupting a key enzymatic step in the viral life cycle. uctm.edu

The antiviral activity of these compounds is often evaluated alongside their cytotoxicity to determine their therapeutic index. For instance, in the development of HCV inhibitors, the cytotoxicity of the benzimidazole derivatives is assessed in cell culture to ensure that the observed antiviral effect is not due to general cell toxicity. nih.gov Similarly, for potential anti-HIV agents, cytotoxicity assays in cell lines like MT-4 are conducted to establish a high selectivity index, indicating that the compound is significantly more toxic to the virus than to the host cells. nih.gov In studies of hydroxychalcones combined with azole derivatives against Candida species, cytotoxicity was evaluated in the C33-A cell line, with some combinations showing high cell viability, indicating low toxicity. mdpi.com

Anticancer and Antiproliferative Properties

Benzimidazole derivatives have emerged as a significant class of compounds in oncology research due to their ability to target various mechanisms involved in cancer cell proliferation and survival. rsc.org

Cytotoxic Activity Against Various Cancer Cell Lines

Derivatives of the benzimidazole scaffold have demonstrated significant cytotoxic effects against a range of human cancer cell lines. For instance, certain novel benzimidazole derivatives have been shown to induce cytotoxicity in human cancer cell lines such as hepatocellular carcinoma (HepG2), breast cancer (MCF-7), and colorectal adenocarcinoma (DLD-1). jksus.org Studies have revealed that the substitution pattern on the benzimidazole ring plays a crucial role in determining the cytotoxic potency.

In one study, a series of 1-benzene acyl-2-(1-methylindol-3-yl)-benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov Among them, compound 11f exhibited potent activity against A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with GI50 values of 2.4, 3.8, and 5.1 μM, respectively. nih.gov Another study on new benzimidazole derivatives identified compounds 8, 6, and 9 as having the best cytotoxic properties against human malignant melanoma WM 115 cells under normoxic conditions. nih.gov

Furthermore, research on benzo jksus.orgnih.govimidazo[1,2-a]pyrimidine derivatives, which are structurally related to benzimidazoles, also highlighted their cytotoxic potential. ekb.eg One particular derivative, compound 2e , showed remarkable cytotoxicity against HepG2 cells and moderate activity against MCF-7 cells. ekb.eg The antiproliferative activity of these compounds is often attributed to their ability to induce apoptosis, as observed with a new benzimidazole derivative, compound 3 , which triggered both intrinsic and extrinsic apoptotic pathways in HepG2 cells. jksus.org

Table 1: Cytotoxic Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Compound 11f | A549 | 2.4 µM (GI50) | nih.gov |

| HepG2 | 3.8 µM (GI50) | nih.gov | |

| MCF-7 | 5.1 µM (GI50) | nih.gov | |

| Compound 12 | A549 | 3.98 µg/ml (IC50) | nih.gov |

| Compound 2e | HepG2 | Remarkable cytotoxicity | ekb.eg |

| MCF-7 | Moderate cytotoxicity | ekb.eg |

DNA Binding and Interstrand Cross-Linking Mechanisms

The anticancer activity of some benzimidazole derivatives is linked to their ability to interact with DNA. These compounds can bind to the minor groove of the DNA duplex, a mechanism exemplified by the well-known bis-benzimidazole, Hoechst 33258. nih.govrsc.org The mode and strength of this binding can be influenced by the specific structure of the benzimidazole derivative and the DNA sequence. nih.gov

Studies using electric linear dichroism have shown that the binding mode of bis-benzimidazole analogues varies significantly with the target DNA sequence. nih.gov Molecular docking studies have further supported the interaction of benzimidazole-based metal complexes with the minor groove of DNA. rsc.orgrsc.org For instance, novel benzimidazole Schiff base ligands and their metal(II) complexes have been shown to be moderate to strong DNA binders, with binding constants (Kb) as high as 3.27 × 10^5 M−1 for one of the complexes. rsc.org

In addition to non-covalent binding, some reactive species can lead to the formation of interstrand DNA cross-links, which are highly cytotoxic lesions. While not directly involving a pre-formed benzimidazole derivative, the formation of an interstrand cross-link through the reaction of an abasic site aldehyde with a guanine (B1146940) residue highlights a mechanism of DNA damage that can be relevant to the effects of DNA-damaging agents. nih.gov This process involves the formation of a stable amine linkage under reductive conditions. nih.gov

Anti-inflammatory and Analgesic Effects

Benzimidazole derivatives are recognized for their significant anti-inflammatory and analgesic properties. nih.govnih.gov A primary mechanism underlying their anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, important mediators of inflammation. nih.gov Beyond COX inhibition, these derivatives can also interact with other targets involved in the inflammatory cascade, such as 5-lipoxygenase (5-LOX), various cytokines like TNF-α and IL-6, and other receptors. nih.gov

Several studies have demonstrated the efficacy of newly synthesized benzimidazole derivatives in animal models of inflammation and pain. For example, a series of 2-methylaminobenzimidazole derivatives showed potent analgesic and anti-inflammatory activities in mice and rats. nih.gov Specifically, compounds 2 and 7 from this series exhibited 100% anti-inflammatory activity and 89% analgesic activity, respectively, at a dose of 100 mg/kg. nih.gov

Another study investigating a specific benzimidazole derivative, 2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanone (BZ) , found that it significantly reduced paw edema and arthritic progression in a rat model of arthritis. atjls.com This effect was accompanied by a decrease in the levels of inflammatory markers such as TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2). atjls.com Similarly, derivatives of 2-aminomethylbenzimidazole have shown high analgesic and anti-inflammatory activity comparable to the standard drug nimesulide. mdpi.com

Table 2: Anti-inflammatory and Analgesic Activity of Selected Benzimidazole Derivatives

| Compound/Derivative | Model | Activity | Reference |

|---|---|---|---|

| Compound 2 | Carrageenan-induced paw edema in rats | 100% inhibition at 100 mg/kg | nih.gov |

| Compound 7 | Acetic acid-induced writhing in mice | 89% inhibition at 100 mg/kg | nih.gov |

| BZ Derivative | Freund's Complete Adjuvant-induced arthritis in rats | Significant reduction in paw edema and arthritic progression | atjls.com |

| 2-((p-Chlorostyryl) 3-acetic acid) 1H benzimidazole | In-vitro protein denaturation | Potent anti-inflammatory response | researchgate.net |

Anthelmintic and Antiprotozoal Efficacy

Benzimidazoles have a long-standing history as effective anthelmintic agents since the 1960s and have more recently been recognized for their activity against various protozoan parasites. nih.govnih.gov Their broad-spectrum antiparasitic activity makes them a cornerstone in the treatment of infections caused by helminths and certain protozoa. researchgate.netnih.gov

The efficacy of benzimidazole derivatives extends to parasites such as Trichomonas vaginalis and Giardia lamblia, with some derivatives like mebendazole (B1676124) and flubendazole (B1672859) showing high susceptibility with 50% inhibitory concentrations in the range of 0.005 to 0.16 microgram/ml. nih.gov A series of novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives demonstrated potent activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with IC50 values in the nanomolar range, surpassing the efficacy of the standard drug metronidazole. nih.gov

Inhibition of Tubulin Polymerization

A key mechanism of action for the anthelmintic and antiprotozoal effects of benzimidazoles is the inhibition of tubulin polymerization. nih.gov Tubulin is a crucial protein that polymerizes to form microtubules, essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding to β-tubulin, a subunit of the tubulin dimer, benzimidazoles disrupt the assembly of microtubules, leading to the arrest of cell division and eventual cell death. nih.govnih.gov

The susceptibility of different parasites to benzimidazoles can be correlated with specific amino acid residues in their β-tubulin sequence. nih.gov For instance, the presence of Glu-198 and particularly Phe-200 are strong predictors of benzimidazole susceptibility. nih.gov This targeted mechanism also extends to their anticancer properties, where they act as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase and inducing apoptosis. nih.govnih.govmdpi.com A new class of benzimidazole derivatives showed potent tubulin polymerization inhibition with an IC50 of 5.05±0.13 μM. nih.gov

Impaired Glucose Uptake Mechanisms

In addition to disrupting microtubule function, some benzimidazole derivatives may also exert their antiparasitic effects by interfering with essential metabolic pathways, such as glucose uptake. Parasitic protozoa like Leishmania, Trypanosoma, and Plasmodium are heavily reliant on host glucose for their energy metabolism, and their hexose (B10828440) transporters are essential for viability. nih.gov

While the direct effect of 2-(azetidin-3-yl)-1H-benzimidazole on glucose uptake in parasites is not extensively documented, the broader class of benzimidazoles has been shown to affect energy metabolism. For example, the anthelmintic drug albendazole, a benzimidazole derivative, has been noted to have effects on glucose metabolism. semanticscholar.org Given the critical role of glucose transporters in parasites, these proteins represent a potential target for the development of novel antiparasitic agents, and it is plausible that some benzimidazole derivatives could act through this mechanism. nih.gov

Other Notable Biological Activities (e.g., Antidiabetic, Antihypertensive, Anticonvulsant, Antioxidant, Anti-ulcer, Antihistaminic)

While specific research on the biological activities of this compound is limited in publicly available literature, the broader class of benzimidazole derivatives has been extensively studied and shown to possess a wide range of pharmacological properties. This section reviews the general findings for various biological activities attributed to the benzimidazole scaffold, providing context for the potential, yet unconfirmed, activities of this compound and its derivatives.

Antidiabetic Activity

Benzimidazole derivatives have emerged as a significant class of compounds in the search for new antidiabetic agents. hilarispublisher.com Their mechanisms of action are diverse and target several key pathways involved in glucose metabolism.

Mechanisms of Action:

Peroxisome Proliferator-Activated Receptor (PPAR) Activation: Some benzimidazole compounds act as agonists for PPARs, particularly PPARα and PPARγ, which are crucial regulators of lipid and glucose homeostasis. Activation of these receptors can lead to improved insulin (B600854) sensitivity and better glycemic control. wisdomlib.orgnih.gov

Enzyme Inhibition: Derivatives of benzimidazole have been reported to inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate digestion and absorption. By slowing down the breakdown of complex carbohydrates into glucose, these compounds can help to reduce postprandial hyperglycemia. nih.gov

Di-peptidyl Peptidase IV (DPP-4) Inhibition: Inhibition of DPP-4 is a validated strategy in diabetes treatment. Some benzimidazoles have been investigated as DPP-4 inhibitors, which work by preventing the degradation of incretin (B1656795) hormones, thereby enhancing insulin secretion in a glucose-dependent manner. hilarispublisher.com

Adenosine 5'-Monophosphate-Activated Protein Kinase (AMPK) Activation: AMPK is a key cellular energy sensor. Its activation by certain benzimidazole derivatives can stimulate glucose uptake in peripheral tissues and reduce hepatic glucose production. nih.gov

Illustrative Research Findings for Benzimidazole Derivatives (Not specific to this compound):

A study on various benzimidazole derivatives highlighted their potential as antidiabetic agents. For instance, some derivatives have shown significant reductions in blood glucose levels in animal models of diabetes. ekb.eg One study reported that low-dose albendazole, a benzimidazole derivative, partially decreased glucose and HbA1c levels in diabetic rats. nih.gov

| Compound Type | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazole-Thiazolidinone Hybrids | PPARγ Agonism | Potent activity in hyperglycemic models | hilarispublisher.com |

| 2-Mercaptobenzimidazole Derivatives | Oral Glucose Tolerance Test (OGTT) | Improved reduction in blood glucose levels | hilarispublisher.com |

| Albendazole | AMPK Pathway | Partial decrease in glucose and HbA1c in diabetic rats | nih.gov |

| Potassium salt of benzimidazole-2-carboxaldehyde derivatives | Streptozotocin-induced diabetic rats | Ameliorated biochemical parameters and enhanced antioxidant enzymes | ekb.egekb.eg |

Antihypertensive Activity

The benzimidazole scaffold is a core component of several marketed antihypertensive drugs, most notably angiotensin II receptor blockers (ARBs). nih.govresearchgate.net This highlights the significant potential of this chemical class in managing hypertension.

Mechanism of Action: The primary mechanism for the antihypertensive effect of many benzimidazole derivatives is the blockade of the angiotensin II receptor type 1 (AT1). ntnu.nofrontiersin.org Angiotensin II is a potent vasoconstrictor, and by blocking its receptor, these compounds prevent vasoconstriction, reduce aldosterone (B195564) secretion, and consequently lower blood pressure. ntnu.no

Illustrative Research Findings for Benzimidazole Derivatives (Not specific to this compound):

Numerous studies have synthesized and evaluated benzimidazole derivatives for their antihypertensive properties. For example, compounds like telmisartan (B1682998) and candesartan, which feature a benzimidazole core, are widely used clinically. nih.govresearchgate.net Research has shown that specific substitutions on the benzimidazole ring are crucial for high-affinity binding to the AT1 receptor and potent antihypertensive effects. ntnu.noresearchgate.net A study on novel 2-phenyl substituted benzimidazoles demonstrated their ability to act as ARBs and exhibit antihypertensive activity in rat models. nih.govresearchgate.net Another research on a fluorophenyl benzimidazole derivative (FPD) showed it produced potent antihypertensive activity in spontaneously hypertensive rats (SHRs) and significantly blocked angiotensin II-induced contractions. frontiersin.org

| Compound Type | Target | Key Finding | Reference |

|---|---|---|---|

| 2-Phenyl Substituted Benzimidazoles | Angiotensin II Receptor | Showed antihypertensive activity comparable to Losartan. | nih.govresearchgate.net |

| 6-Substituted Carbamoyl Benzimidazoles | AT1 Receptor | Several compounds showed nanomolar affinity in radioligand binding assays. | researchgate.net |

| Fluorophenyl Benzimidazole (FPD) | AT1 Receptor | Significantly decreased blood pressure in spontaneously hypertensive rats. | frontiersin.org |

Anticonvulsant Activity

Benzimidazole derivatives have been explored for their potential as anticonvulsant agents, with some compounds showing promising activity in preclinical models of epilepsy. nih.govresearchgate.net The structural features of benzimidazoles allow for modifications that can interact with key targets in the central nervous system.

Mechanism of Action: The exact mechanisms are varied, but some benzimidazole derivatives are thought to exert their anticonvulsant effects by modulating ion channels, such as sodium and calcium channels, or by enhancing the activity of the inhibitory neurotransmitter GABA. zsmu.edu.ua

Illustrative Research Findings for Benzimidazole Derivatives (Not specific to this compound):

A series of 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides were synthesized and evaluated for anticonvulsant activity. Several compounds in this series showed potent effects in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models, which are standard screening tests for antiepileptic drugs. nih.govresearchgate.net Importantly, many of these active compounds did not show neurotoxicity at effective doses. nih.govresearchgate.net

| Compound Series | Screening Model | Result | Reference |

|---|---|---|---|

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | Maximal Electroshock (MES) | Potent anticonvulsant activity observed for several derivatives. | nih.govresearchgate.net |

| 2-[(1-substituted phenylethylidine) hydrazine]-N-phenyl-1H-benzo[d]imidazole-1-carbothioamides | Subcutaneous Pentylenetetrazole (scPTZ) | Some compounds exhibited significant protection against seizures. | nih.govresearchgate.net |

| Thiazolidinone derivatives | MES and scPTZ | Some compounds showed anticonvulsant effects. | zsmu.edu.ua |

Antioxidant Activity

Many heterocyclic compounds, including benzimidazole derivatives, have been investigated for their antioxidant properties. Oxidative stress is implicated in numerous diseases, making antioxidants a key area of therapeutic research.

Mechanism of Action: Benzimidazole derivatives can act as antioxidants through various mechanisms, including scavenging free radicals (like DPPH and ABTS radicals) and inhibiting lipid peroxidation. nih.govcyberleninka.ru Their ability to donate a hydrogen atom or an electron is key to their radical scavenging activity.

Illustrative Research Findings for Benzimidazole Derivatives (Not specific to this compound):

Several studies have demonstrated the antioxidant potential of newly synthesized benzimidazole derivatives. For example, a series of imines containing 1H-benzimidazoles were evaluated for their ability to inhibit lipid peroxidation, with some compounds showing moderate to good activity. nih.gov Another study on 2-(biphenyl-4-yl)imidazo[1,2-a]benzimidazoles found that certain derivatives exhibited high antioxidant activity in both lipid peroxidation and ABTS radical scavenging assays. cyberleninka.ru A recent study in 2025 on novel benzimidazole derivatives found that compound 7b, a chlorobenzyl-substituted derivative, showed the best antioxidant potency with an EC50 of 0.316 ± 0.001 mM. asianpubs.orgresearchgate.net

| Compound Series | Assay | Key Finding | Reference |

|---|---|---|---|

| Imines containing 1H-benzimidazoles | Lipid Peroxidation Inhibition | Inhibition rates ranged from 15-57%. | nih.gov |

| 2-(Biphenyl-4-yl)imidazo[1,2-a]benzimidazoles | ABTS Radical Scavenging | Compounds 1a and 1d showed the highest activity. | cyberleninka.ru |

| Unsubstituted benzimidazole with hydroxyl on iminocoumarin | ABTS Assay | Exhibited the most prominent antioxidant potential. | nih.gov |

| Chlorobenzyl-substituted benzimidazole (7b) | DPPH Assay | EC50 = 0.316 ± 0.001 mM, showing the best antioxidant potency. | asianpubs.orgresearchgate.net |

Anti-ulcer Activity

Benzimidazole derivatives are a cornerstone in the treatment of acid-related gastrointestinal disorders. The most well-known examples are the proton pump inhibitors (PPIs). researchgate.netresearchgate.net

Mechanism of Action: The primary mechanism of anti-ulcer activity for many benzimidazoles is the irreversible inhibition of the gastric H+/K+-ATPase (the proton pump). rasayanjournal.co.in This enzyme is responsible for the final step in gastric acid secretion. By inhibiting the proton pump, these compounds effectively reduce gastric acid production, promoting the healing of ulcers. researchgate.net

Illustrative Research Findings for Benzimidazole Derivatives (Not specific to this compound):

The clinical success of omeprazole (B731), a benzimidazole-based PPI, spurred the development of numerous other derivatives with improved stability and efficacy. researchgate.netrasayanjournal.co.in Research has focused on modifying the substituents on the benzimidazole ring to enhance potency and duration of action. For instance, various 2-substituted mercaptobenzimidazole and 2-(pyrimidinylsulfinyl) benzimidazole derivatives have been synthesized and shown to have significant anti-ulcer and antisecretory activities in preclinical models. derpharmachemica.com

| Compound Type | Target | Observed Effect | Reference |

|---|---|---|---|

| Pyridinyl Methyl Sulfinyl Benzimidazoles | H+/K+-ATPase | Potent inhibition of gastric acid secretion. | rasayanjournal.co.in |

| 2-Mercaptobenzimidazole Derivatives | H+/K+-ATPase | Significant reduction in ulcer score and gastric secretion. | derpharmachemica.com |

| Coumarin-benzimidazole derivatives | Stomach Mucosa | Found to be safe for the stomach mucosa. | derpharmachemica.com |

Antihistaminic Activity

Certain benzimidazole derivatives have been identified as potent H1-antihistamines, making them useful for the treatment of allergic conditions. nih.gov

Mechanism of Action: These compounds act as antagonists at the histamine (B1213489) H1 receptor, blocking the effects of histamine, a key mediator of allergic reactions. This leads to the alleviation of symptoms such as itching, sneezing, and rhinitis.

Illustrative Research Findings for Benzimidazole Derivatives (Not specific to this compound):

The development of brain-penetrating H1-antihistamines from the benzimidazole class has been a focus of research for conditions like insomnia. nih.gov For example, starting from the structure of mizolastine, a non-brain-penetrating antihistamine, researchers have developed new series of benzimidazole derivatives with the desired central nervous system effects. nih.gov These studies underscore the versatility of the benzimidazole scaffold in developing compounds that can selectively target H1 receptors.

| Compound Series | Target | Application | Reference |

|---|---|---|---|

| Derivatives of Mizolastine Core | H1 Receptor | Potential treatment for insomnia. | nih.gov |

| 2-Aminobenzimidazole derivatives | H1 Receptor | Identified as brain-penetrating H1-antihistamines. | nih.gov |

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Molecular Mechanisms of Action

Derivatives of 2-(azetidin-3-yl)-1H-benzimidazole exhibit diverse biological activities by engaging with a multitude of biomolecular targets. nih.gov The specific mechanisms often depend on the substitution patterns on both the benzimidazole (B57391) core and the azetidine (B1206935) ring.

While direct inhibition of transpeptidases by this compound itself is not extensively documented, the broader class of benzimidazole derivatives is known to target essential bacterial enzymes. For instance, certain substituted benzimidazoles have been identified as inhibitors of pyruvate (B1213749) kinase, which demonstrates antistaphylococcal activity. nih.gov Another crucial target is the filamenting temperature-sensitive protein Z (FtsZ), a protein vital for bacterial cell division. nih.gov Inhibition of FtsZ by 2,5,6-trisubstituted benzimidazoles points to a mechanism of action that disrupts bacterial cytokinesis, making it a promising avenue for developing new antibacterial agents. nih.gov

Furthermore, molecular modeling suggests that substituted benzimidazoles can bind to the (p)ppGpp synthetase/hydrolase enzyme (Rel), which is involved in the bacterial stress response. nih.gov Inhibiting this enzyme can suppress bacterial persistence and tolerance to antibiotics. nih.gov

In the broader context of cell wall synthesis, the enzymes responsible for the final steps are transpeptidases. While classic β-lactam antibiotics target D,D-transpeptidases, their effectiveness against pathogens like Mycobacterium tuberculosis is limited due to potent β-lactamases. nih.gov However, a different class of enzymes, L,D-transpeptidases, which are prevalent in mycobacteria, are effectively inhibited by carbapenem (B1253116) β-lactams. nih.gov This highlights the potential for developing inhibitors that target these non-classical transpeptidases.

The biological activity of benzimidazole derivatives is often attributed to their interactions with fundamental cellular components and enzymes.

Tubulin Interaction: A primary mechanism of action for many benzimidazole compounds is the disruption of microtubule formation through binding to β-tubulin. nih.gov This interaction prevents the polymerization of tubulin into microtubules, a process essential for cell division, leading to cell cycle arrest and apoptosis. nih.govnih.gov The binding site is often the same as that for colchicine. nih.gov For example, a series of novel azetidin-2-one (B1220530) analogues, structurally related to the azetidine moiety in this compound, were designed as potent inhibitors of tubulin polymerization. nih.gov

DNA Interaction: Certain benzimidazole derivatives have been shown to interact with DNA. For instance, hybrid molecules combining benzimidazole and 1,2,3-triazole moieties have demonstrated the ability to bind to and stabilize G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc. rsc.org This interaction can lead to the arrest of the cell cycle in the G2/M phase and induce apoptosis, suggesting a potential anticancer mechanism. rsc.org

Enzyme Inhibition: Benzimidazole derivatives are known to inhibit a wide range of enzymes crucial for cell survival and proliferation.

Epigenetic Enzymes: These compounds have emerged as significant modulators of epigenetic targets, including DNA methyltransferases (DNMTs), histone deacetylases (HDACs), and histone methyltransferases (HMTs), which are often dysregulated in cancer. researchgate.net

Kinases: Various kinases are targeted by benzimidazole structures. They have been shown to inhibit protein kinases, which are central to cellular signaling pathways. nih.gov Specific examples include the inhibition of VEGFR-2, a key receptor in angiogenesis (the formation of new blood vessels) that is critical for tumor growth and metastasis. ajgreenchem.com

Other Enzymes: Other reported targets include Tripeptidyl-Peptidase II (TPP II) and HIV-1 reverse transcriptase, demonstrating the broad therapeutic potential of this chemical class. researchgate.netuctm.edu

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

The biological potency and selectivity of this compound derivatives are highly dependent on the nature and position of substituents on both the azetidine and benzimidazole rings, as well as the chemical linker connecting different pharmacophores.

The azetidine ring is a versatile scaffold, and modifications to it can significantly influence biological activity. mdpi.com In the structurally related 2-azetidinone (β-lactam) derivatives, substitutions have been extensively studied. For instance, the introduction of a chloro group at the 3-position and an aryl group at the 4-position of the azetidinone ring is a common strategy in the synthesis of biologically active compounds. mdpi.commdpi.com

Studies on 3-substituted-1,4-diarylazetidin-2-ones, designed as tubulin inhibitors, revealed that the nature of the substituent at the C-3 position is critical for antiproliferative activity. nih.gov For example, moving from a 3-allyl to a 3-(prop-1-en-2-yl) substituent on the azetidin-2-one ring resulted in compounds with potent cytotoxic effects against breast cancer cell lines. nih.gov Furthermore, SAR studies of N-substituted 2-azetidinones showed that the activity varies with the nature of the substituent on the phenyl ring attached to the azetidinone nitrogen. acgpubs.org Compounds containing nitro groups often show higher activity compared to those with chloro or bromo groups. acgpubs.org These findings from related azetidinone structures suggest that substitutions on the azetidine ring of this compound are likely to be a key determinant of its biological profile.

The benzimidazole nucleus offers several positions for substitution, with positions 1, 2, 5, and 6 being the most synthetically accessible and widely studied. researchgate.netnih.gov

Position 1 (N-substitution): Alkylation or acylation at the N-1 position of the benzimidazole ring can modulate activity. For example, N-methylation of a 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivative yielded a compound with low micromolar activity against M. smegmatis and C. albicans. nih.gov

Position 2: The substituent at the 2-position significantly defines the compound's activity. The core subject of this article features an azetidin-3-yl group at this position. Replacing it with other moieties, such as substituted phenyl rings, is a common strategy. For example, derivatives of 2-{4-[(4-substituted piperazine/piperidine-1-yl)carbonyl]phenyl}-1H-benzimidazole have shown potent antibacterial activity. researchgate.net

Positions 5 and 6: The benzene (B151609) part of the benzimidazole ring allows for substitutions that can fine-tune electronic and steric properties. The introduction of electron-withdrawing groups like trifluoromethyl (CF₃) or nitro (NO₂) at positions 5 or 6 has been explored. nih.gov Conversely, electron-donating groups like dimethyl have also yielded highly active compounds. nih.gov A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles demonstrated that substitutions on the benzimidazole ring were critical for high activity against staphylococci. nih.gov

The following table summarizes the activity of some substituted benzimidazole derivatives, illustrating the impact of substitutions.

| Compound ID | Substituent on Benzimidazole | Target Organism | MIC (µg/mL) | Reference |

| 3ag | 1-methyl | M. smegmatis | 3.9 | nih.gov |

| 3ag | 1-methyl | C. albicans | 3.9 | nih.gov |

| 3ao | 5-bromo, 6-chloro | S. aureus | < 1 | nih.gov |

| 3aq | 6,7-dimethyl | S. aureus | < 1 | nih.gov |

| 3aq | 6,7-dimethyl | C. albicans | 3.9 | nih.gov |

| 3aa | Unsubstituted | S. aureus | 3.9–7.8 | nih.gov |

| 3ad | Unsubstituted | S. aureus (MRSA) | 3.9–7.8 | nih.gov |

The combination of a benzimidazole moiety with other heterocyclic systems, either through direct fusion or via a chemical linker, can lead to synergistic enhancements in therapeutic effects. nih.gov